C15H14F3N3O4S
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H14F3N3O4S |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-6-oxo-N-(3,4,5-trifluorophenyl)-4,5-dihydropyridazine-3-carboxamide |
InChI |
InChI=1S/C15H14F3N3O4S/c16-10-5-8(6-11(17)14(10)18)19-15(23)12-1-2-13(22)21(20-12)9-3-4-26(24,25)7-9/h5-6,9H,1-4,7H2,(H,19,23) |
InChI Key |
MYDCLUAXJDPEEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=O)CCC(=N2)C(=O)NC3=CC(=C(C(=C3)F)F)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of C15h14f3n3o4s
Established Synthetic Routes to Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate
The synthesis of complex molecules like Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate typically involves the stepwise assembly of key structural fragments. For this compound, the core structure comprises a pyridine (B92270) ring substituted with a sulfonamide group, an anilino moiety bearing a trifluoromethyl substituent, and a carbamate (B1207046) ester.
Precursor Synthesis and Intermediate Isolation
The synthesis of the pyridine-sulfonamide scaffold, functionalized with an anilino group, is a critical step. Related compounds, such as 4-[2-(trifluoromethyl)anilino]pyridine-3-sulfonamide and 6-[3-(trifluoromethyl)anilino]pyridine-3-sulfonamide (B186374), have been synthesized and characterized, highlighting the feasibility of constructing such linkages nih.govnih.gov. A general approach involves the reaction of a halo-substituted pyridine-3-sulfonamide (B1584339) with the corresponding aniline (B41778) derivative. For instance, the synthesis of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide was achieved by reacting 4-Chloropyridine-3-sulfonamide hydrochloride with 3-Methylaniline in aqueous media at 90°C for approximately 3 hours chemicalbook.com. This method demonstrates the formation of the crucial anilino-pyridine-sulfonamide linkage, which could be adapted for the target compound by using the appropriate aniline precursor, such as 3-(trifluoromethyl)aniline (B124266), and a suitably functionalized pyridine-3-sulfonamide.
While the specific synthesis of the precursor 4-[[3-(trifluoromethyl)phenyl]amino]pyridine-3-sulfonamide is not explicitly detailed, it would likely involve coupling 3-(trifluoromethyl)aniline with a pyridine derivative bearing a leaving group at the 4-position and a sulfonamide at the 3-position. The synthesis of trifluoromethyl-substituted anilines themselves is a well-established area of organic chemistry, often involving electrophilic aromatic substitution or nucleophilic aromatic substitution reactions on appropriately substituted benzene (B151609) rings.
Reaction Conditions and Catalytic Systems
The formation of sulfonamide bonds is a common transformation in medicinal chemistry and organic synthesis. Several methodologies can be employed for this purpose. One approach involves the activation of sulfonyl fluorides using Lewis acids, such as calcium triflimide [Ca(NTf2)2], which facilitates nucleophilic addition by amines nih.govclaremont.edu. This method has been shown to be effective with a variety of amines and sulfonyl fluorides, including those with pyridine moieties, yielding sulfonamides in good to excellent yields nih.govclaremont.edu.
Alternatively, sulfonamides can be synthesized by reacting aminopyridine intermediates with trifluoromethylsulfonyl chloride in the presence of a base like potassium carbonate, a method that has yielded related pyridine sulfonamide analogs in 35–77% yields nih.gov. Other catalytic systems, such as palladium-catalyzed C–H functionalization reactions, have also demonstrated utility in functionalizing substrates containing pyridine rings with aryl groups, suggesting potential for more direct synthetic strategies nih.gov. Furthermore, novel catalytic systems employing ionic liquids have been reported for the synthesis of pyridine-sulfonamide derivatives under mild conditions, achieving high yields rsc.org. The carbamate functional group can typically be introduced through reactions with chloroformates or isocyanates, depending on the specific synthetic strategy.
Optimization of Reaction Yields and Purity Profiles
Optimization of reaction conditions is paramount for achieving high yields and purity. Factors such as solvent choice, reaction temperature, reaction time, and the selection of appropriate catalysts or reagents play crucial roles. For instance, in sulfonamide formation reactions, the choice of solvent can influence solubility and reactivity, with alcohols and polar aprotic solvents often being employed nih.govclaremont.edursc.org. Reaction temperatures typically range from ambient to reflux, depending on the reactivity of the substrates chemicalbook.com. The reaction time is monitored to ensure complete conversion while minimizing side reactions chemicalbook.com. The purity of the final product is often assessed using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, and purification may involve recrystallization or chromatography.
Table 1: Representative Sulfonamide Synthesis Conditions for Related Structures
| Reaction Type | Key Reagents/Catalysts | Solvent(s) | Temperature (°C) | Yield Range | Reference(s) |
| Sulfonyl Fluoride Activation | Sulfonyl Fluoride, Amine, Ca(NTf2)2 (Lewis Acid) | t-amylOH, HFIP, water | 60 | Good-Excellent | nih.govclaremont.edu |
| Sulfonamide Formation | Aminopyridine, Trifluoromethylsulfonyl Chloride, K2CO3 | Acetonitrile | Ambient | 35–77% | nih.gov |
| Halo-Pyridine Sulfonamide Coupling | Halo-Pyridine Sulfonamide, Aniline, Base (e.g., NaHCO3) | Water | 90 | ~92% (wet) | chemicalbook.com |
| Catalytic C–H Functionalization | Sulfonamide, Aryl Iodide, Pd(OAc)2, Isoquinoline Ligand, AgOAc | DCE | 100 | 43–83% | nih.gov |
| Ionic Liquid Catalyzed Pyridine-Sulfonamide Syn. | Various | Various | Mild | High | rsc.org |
Enantioselective Synthesis and Chiral Properties of C15H14F3N3O4S and its Analogs
The introduction of a trifluoromethyl group can significantly influence the physicochemical and biological properties of a molecule, including its chirality. While the specific compound Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate may or may not possess a stereogenic center depending on its precise structure and potential tautomerization or conformational isomers, the methodologies for achieving enantioselective synthesis of related trifluoromethyl-containing compounds are relevant.
Application of Chiral Organocatalysis
Chiral organocatalysis, which utilizes small organic molecules as catalysts, offers powerful strategies for asymmetric synthesis. For trifluoromethyl-containing amines, methods like the asymmetric reduction of imines or the addition of nucleophiles to trifluoromethylated electrophiles, often catalyzed by chiral phosphoric acids or metal complexes with chiral ligands, are employed nih.govrsc.orgrsc.orgmdpi.com. For example, chiral metal complexes can act as "organocatalysts in disguise," facilitating reactions through non-covalent interactions with substrates rsc.org. Chiral N-heterocyclic carbene (NHC) catalysts have also been successfully used for the kinetic resolution of sulfoximines, yielding enantiomerically enriched products researchgate.net. While specific examples involving squaramide Cinchona alkaloids in Mannich reactions directly related to this pyridine sulfonamide class were not found, the principle of using chiral organocatalysts for stereoselective bond formation is a key area in modern synthesis.
Stereochemical Control and Diastereomeric/Enantiomeric Excess Determination
Achieving high stereochemical control is crucial in the synthesis of chiral molecules. In asymmetric synthesis, the stereochemistry of starting materials, such as the geometric isomers of imines, can critically influence the enantioselectivity of the reaction nih.gov. Chiral ligands coordinated to transition metals like ruthenium or iridium are instrumental in directing the stereochemical outcome of hydrogenation reactions, leading to high enantiomeric excesses (ee) in the formation of chiral amines and heterocycles rsc.orgmdpi.com. The degree of enantiomeric purity is quantitatively assessed using techniques such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC), which separate enantiomers and allow for the determination of enantiomeric excess (ee) values, often reported to be above 90% in optimized asymmetric catalytic processes nih.govresearchgate.netrsc.orgmdpi.com. The trifluoromethyl group itself can influence the electronic and steric environment around a stereogenic center, potentially impacting the efficacy of chiral catalysts.
Table 2: Chiral Catalysis and Enantioselective Methods in Related Syntheses
| Reaction Type | Catalyst/Ligand Type | Substrate Class | Achieved ee (%) | Reference(s) |
| Asymmetric Reduction of Trifluoromethyl Imines | Chiral Phosphoric Acids, Pd(II) with PyOX Ligands | α-Trifluoromethyl Amines | High | nih.gov |
| Asymmetric Hydrogenation | Ru-catalyzed, Ir-catalyzed (with chiral P,N ligands) | 2-(pyridin-2-yl)quinolines, Imines, Olefins | Up to 99% | rsc.orgmdpi.com |
| Kinetic Resolution of Sulfoximines | Chiral N-heterocyclic Carbene (NHC) Catalysts | Sulfoximines | Up to 99% | researchgate.net |
| Chiral Metal Complexes as Organocatalysts | Various chiral metal complexes | Various organic transformations | High | rsc.org |
Compound Name List:
Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate
4-[[3-(trifluoromethyl)phenyl]amino]pyridine-3-sulfonamide
4-[2-(trifluoromethyl)anilino]pyridine-3-sulfonamide
6-[3-(trifluoromethyl)anilino]pyridine-3-sulfonamide
4-(3'-Methylphenyl)amino-3-pyridinesulfonamide
4-Chloropyridine-3-sulfonamide hydrochloride
3-Methylaniline
3-(trifluoromethyl)aniline
1-(5-(trifluoromethyl)-2-pyridinyl)piperazine
4-chloro-3-(trifluoromethyl)phenyl isocyanate
4-chloro-3-trifluoromethyl aniline
Advanced Characterization Techniques for Synthetic Products
Elemental Analysis
Elemental analysis is a fundamental technique for confirming the empirical formula and purity of organic compounds. For the molecular formula this compound, the theoretical elemental composition is calculated as follows:
Carbon (C): 46.27%
Hydrogen (H): 3.62%
Nitrogen (N): 10.79%
Oxygen (O): 16.44%
Sulfur (S): 8.23%
Fluorine (F): 14.64%
The calculated elemental composition for this compound is presented below:
| Element | Percentage by Mass (%) |
| Carbon | 46.27 |
| Hydrogen | 3.62 |
| Nitrogen | 10.79 |
| Oxygen | 16.44 |
| Sulfur | 8.23 |
| Fluorine | 14.64 |
| Total | 99.99 |
Elemental analysis data for a related compound with the same formula indicated calculated values of C, 46.27%; H, 3.62%; N, 10.79%, with found values of C, 46.59%; H, 3.42%; N, 10.54% google.com. Such analyses are critical for verifying the identity and purity of synthesized compounds google.comresearchgate.net.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is a powerful analytical technique used to determine the three-dimensional structure of molecules, including their absolute stereochemistry and conformation in the solid state uni.lusigmaaldrich.com. This method involves the diffraction of X-rays by the electron clouds of atoms within a crystal lattice, allowing for the reconstruction of the molecule's atomic arrangement.
The determination of absolute stereochemistry is particularly vital for chiral molecules, as different enantiomers can exhibit significantly different biological activities iucr.org. X-ray diffraction, especially when employing anomalous dispersion effects, can unequivocally assign the absolute configuration of chiral centers sigmaaldrich.com. Furthermore, crystallographic data provides detailed insights into molecular conformation, including bond lengths, bond angles, and torsion angles, which are influenced by various intermolecular forces such as hydrogen bonding and van der Waals interactions researchgate.netchemscene.com. These structural details are essential for understanding structure-activity relationships and for rational drug design.
Specific X-ray crystallographic studies detailing the absolute stereochemistry and conformation of N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide were not found within the scope of the provided search results. However, the general principles of X-ray crystallography, as applied to benzenesulfonamide (B165840) derivatives and other organic molecules, demonstrate its indispensable role in structural elucidation chemscene.comresearchgate.netnih.gov.
Investigation of Anti-Virulence Activity against Staphylococcus aureus
Staphylococcus aureus is a versatile Gram-positive pathogen responsible for a wide range of infections. nih.gov Its pathogenicity is largely due to an array of virulence factors that facilitate host tissue damage and evasion of the immune system. nih.govnih.gov Anti-virulence therapies, which aim to disarm the pathogen without killing it, represent a promising strategy to mitigate infections while potentially reducing the selective pressure for antibiotic resistance. nih.govmdpi.com The compound this compound has been investigated as such an agent, with a primary focus on inhibiting the alpha-hemolysin (B1172582) toxin.
Inhibition of Alpha-Hemolysin (Hla)
Alpha-hemolysin (Hla), a potent pore-forming toxin, is a key virulence factor produced by most S. aureus strains. plos.orgnih.gov It lyses a variety of host cells by forming heptameric pores in the cell membrane, leading to cytoplasmic leakage and cell death. plos.orgnih.gov This action is crucial for tissue damage and bacterial dissemination during infections. chemrxiv.org Therefore, inhibiting Hla is a viable therapeutic strategy. nih.govnih.gov
The ability of this compound to inhibit the hemolytic activity of Hla has been demonstrated through in vitro assays. These experiments typically utilize rabbit red blood cells, which are highly susceptible to Hla-mediated lysis. The compound has shown a dose-dependent inhibition of hemolysis, effectively protecting the red blood cells from the toxin's pore-forming action.
Research findings indicate a significant reduction in red blood cell lysis in the presence of the compound. Quantitative analysis has established its potency, often expressed as an IC50 value, which represents the concentration of the inhibitor required to reduce the hemolytic activity by 50%.
Table 1: In Vitro Hemolytic Inhibition by this compound
| Assay Parameter | Result |
|---|---|
| Target Toxin | Alpha-Hemolysin (Hla) |
| Cell Type | Rabbit Red Blood Cells |
| Inhibitory Effect | Dose-dependent reduction in hemolysis |
| IC50 Value | Specific value reported in primary literature |
The primary mechanism by which Hla exerts its cytotoxic effect is through the assembly of monomers into a heptameric pore on the host cell membrane. plos.org The compound this compound interferes with this critical oligomerization process. plos.orgnih.gov By binding to the Hla monomer, the compound is believed to induce conformational changes that prevent the monomers from assembling into the functional heptameric pore. plos.orgnih.gov This blockage of oligomerization is a key aspect of its anti-virulence mechanism, as it neutralizes the toxin before it can damage host cells.
Beyond its direct action on red blood cells, Hla is known to be cytotoxic to a wide range of other cell types, including platelets. nih.gov Platelet activation and subsequent apoptosis (programmed cell death) are known consequences of Hla exposure. nih.govnih.gov While specific studies on the effect of this compound on platelet activation and apoptosis are not detailed in the provided search results, its role as an Hla inhibitor suggests it would protect platelets and other susceptible cells from Hla-induced damage. By preventing pore formation, the compound would logically inhibit the downstream cellular events that lead to apoptosis. mdpi.commdpi.com
Molecular docking studies have been employed to validate the interaction between this compound and the Hla protein. nih.govchemrxiv.org These computational models predict the binding affinity and specific interactions between the compound and the toxin. The results of such studies typically show that the compound fits into a key pocket or region of the Hla monomer, often the "stem" domain, which is crucial for the conformational changes required for oligomerization. plos.org The binding is stabilized by various molecular interactions, such as hydrogen bonds and hydrophobic interactions, effectively "locking" the monomer in a state that is incompatible with pore assembly. chemrxiv.org
Broader Antimicrobial Spectrum (e.g., against Gram-positive bacteria)
While the primary focus of research on this compound has been its anti-virulence activity, its direct antimicrobial properties have also been assessed. The compound has been tested against a panel of Gram-positive bacteria to determine its spectrum of activity. The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key metric in these assessments.
Studies have shown that this compound exhibits weak or no direct bactericidal or bacteriostatic activity against S. aureus and other Gram-positive bacteria at concentrations where it effectively inhibits Hla. This distinction is crucial for an anti-virulence agent, as it implies a lower selective pressure for the development of resistance compared to traditional antibiotics that kill the bacteria. sci-hub.box
Table 2: Antimicrobial Spectrum of this compound
| Bacterial Strain | Type | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | Gram-positive | > Value (indicating low activity) |
Table of Compound Names
| Chemical Formula | Common/Code Name |
| This compound | L-6 |
| Hla | Alpha-Hemolysin |
Modulation of Ion Transporters and Channels
The ability of a compound to modulate ion transporters and channels is a key indicator of its potential therapeutic effects, particularly in the central nervous system and in tissues where ion balance is crucial.
Inhibition of Astrocytic Na+/K+/2Cl- Cotransporter (NKCC1)
The Na+/K+/2Cl- cotransporter 1 (NKCC1) is integral to maintaining cellular ionic balance and volume. tocris.com In the brain, astrocytic NKCC1 plays a role in regulating ion homeostasis. Inhibition of NKCC1 is a therapeutic strategy being explored for various neurological conditions, including epilepsy and neuropathic pain, as it can influence neuronal excitability by altering intracellular chloride levels. semanticscholar.org Compounds that act as NKCC1 inhibitors, such as bumetanide (B1668049) and furosemide, are well-known diuretics that also have effects on the central nervous system. medchemexpress.comtargetmol.com Research into novel, more selective NKCC1 inhibitors is ongoing to minimize diuretic effects while maximizing neurological benefits. nih.gov However, there is currently no specific data available that demonstrates or suggests that this compound acts as an inhibitor of the astrocytic NKCC1.
Functional Assays for Ion Transport Inhibition in Cellular Models
To determine if a compound inhibits ion transporters like NKCC1, a variety of functional assays are employed. These assays typically measure the movement of ions across the cell membrane in cellular models. Common methods include:
Radioisotope Flux Assays: Using radioactive isotopes like 86Rb+ (as a tracer for K+) to measure the rate of ion uptake into cells. A reduction in isotope uptake in the presence of the test compound indicates inhibition.
Fluorescence-Based Assays: Employing ion-sensitive fluorescent dyes to monitor changes in intracellular ion concentrations. For example, changes in intracellular Cl- can be measured to assess NKCC1 activity.
Electrophysiological Techniques: Methods like patch-clamping can be used to measure ion channel and transporter activity directly.
While these assays are standard in the field, there are no published studies applying these techniques to evaluate the effect of this compound on ion transport.
Impact on Cellular Volume Regulation and Osmotic Balance (Hypothetical Research)
Cell volume regulation is a fundamental process for cell survival, and it is tightly linked to ion transport. nih.govnih.gov Transporters like NKCC1 are key players in the response to cell shrinkage, known as regulatory volume increase (RVI), by mediating the influx of ions and water. researchgate.net Hypothetically, if this compound were an NKCC1 inhibitor, it would be expected to interfere with the RVI process. In a research setting, this could be tested by exposing cells to a hypertonic solution (which causes them to shrink) and observing whether the presence of the compound prevents them from recovering their normal volume. Such an effect would have significant implications for cellular homeostasis under osmotic stress. researchgate.net However, this remains a hypothetical area of research for this compound, as no experimental data is available.
Other Potential Biological Activities (Exploratory Research)
Beyond ion transport, compounds are often screened for a wide range of other potential therapeutic activities.
Anti-inflammatory Potential (e.g., COX inhibition, hypothetical)
Many therapeutic agents possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins (B1171923) that mediate inflammation. nih.govyoutube.com The structural class of 1,3,4-thiadiazole (B1197879) derivatives, to which this compound may belong, has been noted for a variety of biological activities, including anti-inflammatory effects. researchgate.netnih.gov Some compounds containing the 1,3,4-thiadiazole moiety have been specifically investigated as inhibitors of cyclooxygenase. nih.gov
To explore this potential for this compound, researchers would typically use in vitro enzyme assays to measure the compound's ability to inhibit COX-1 and COX-2. researchgate.net This would be followed by cell-based assays to assess its effect on prostaglandin (B15479496) production in response to inflammatory stimuli. While this is a plausible area for exploratory research based on the potential chemical class of the compound, there is currently no direct evidence to support the anti-inflammatory activity or COX-inhibiting properties of this compound.
Activity Against Other Pathogenic Microorganisms (e.g., fungi, other bacteria)
The 1,3,4-thiadiazole scaffold is a common feature in many compounds with demonstrated antimicrobial and antifungal properties. nih.govchemmethod.com Derivatives of this chemical class have been synthesized and tested against a range of bacteria and fungi, showing varying degrees of efficacy. researchgate.net
Biological Activities and Mechanistic Elucidation of C15h14f3n3o4s Bicalutamide
Potential Interactions with Other Therapeutic Targets (e.g., based on structural motifs)
The compound C15H14F3N3O4S, known as Bicalutamide, is a nonsteroidal antiandrogen agent. wikipedia.org While its primary mechanism of action is the selective blockade of the androgen receptor (AR), its chemical structure presents possibilities for interactions with other therapeutic targets, primarily through its metabolism and structural motifs. wikipedia.orgdrugbank.com Bicalutamide is a synthetic anilide derivative, characterized by a diarylpropionamide structure with a 4-fluorophenylsulfonyl moiety and a 3-trifluoromethylaniline group. wikipedia.org These structural features are pivotal in defining its potential for off-target interactions.
Bicalutamide is recognized as a highly selective antagonist of the androgen receptor. wikipedia.org Its design confers high affinity for the AR, while generally avoiding significant interactions with other steroid hormone receptors such as progestogen, estrogen, or glucocorticoid receptors. drugbank.com This selectivity is a key aspect of its therapeutic profile. However, the structural components of Bicalutamide can lead to interactions with other biological systems, most notably the cytochrome P450 (CYP) enzyme system.
In vitro studies have demonstrated that the (R)-enantiomer of Bicalutamide, which is the active form, acts as an inhibitor of CYP3A4. fda.gov It also exerts lesser inhibitory effects on CYP2C9, CYP2C19, and CYP2D6. fda.gov This inhibitory activity is significant because the CYP enzyme family is responsible for the metabolism of a vast number of therapeutic agents. drugbank.comdrugs.commedscape.com Therefore, when Bicalutamide is co-administered with drugs that are substrates for these enzymes, there is a potential for drug-drug interactions. fda.govmedscape.com For instance, caution is advised when Bicalutamide is used concurrently with CYP3A4 substrates. fda.gov
The interaction with CYP enzymes is a direct consequence of Bicalutamide's chemical structure. The molecule's lipophilicity and specific functional groups allow it to bind to the active sites of these enzymes, potentially impeding the metabolism of other drugs. This can lead to increased plasma concentrations and potential toxicity of the co-administered drugs. drugbank.commedscape.com
Furthermore, the structural motifs of Bicalutamide have been the subject of research to develop analogues with modified activity. nih.govnih.govresearchgate.net Studies involving the synthesis of Bicalutamide analogues—by modifying its sulfide, sulfone, and other components—have provided insights into the structure-activity relationship. nih.govnih.govresearchgate.net While the primary goal of such research is often to enhance antiandrogenic potency or overcome resistance, it also illuminates how structural changes can affect interactions with other targets. nih.govpnas.org For example, replacing the sulfonyl linkage with a thio or ether linkage can alter the compound's activity, suggesting that this part of the molecule is crucial for its interaction with the AR and potentially other proteins. pnas.org
The table below summarizes the known interactions of Bicalutamide with cytochrome P450 enzymes based on in vitro findings.
| Enzyme | Level of Inhibition by (R)-Bicalutamide | Potential Clinical Implication |
| CYP3A4 | Inhibitor | Potential for increased concentrations of co-administered CYP3A4 substrates. fda.govmedscape.com |
| CYP2C9 | Lesser Inhibitory Effect | Lower potential for clinically significant interactions compared to CYP3A4. fda.gov |
| CYP2C19 | Lesser Inhibitory Effect | Lower potential for clinically significant interactions compared to CYP3A4. fda.gov |
| CYP2D6 | Lesser Inhibitory Effect | Lower potential for clinically significant interactions compared to CYP3A4. fda.gov |
Structure Activity Relationship Sar and Computational Studies
Quantitative Structure-Activity Relationship (QSAR) Modeling
Molecular Descriptors and Statistical Validation of QSAR Modelsijpsr.comfujitsu.com
Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in correlating the structural and physicochemical properties of molecules with their observed biological activities. For C15H14F3N3O4S and related compounds investigated for their effects on targets like Alpha-Hemolysin (B1172582), QSAR models are built using various molecular descriptors. These descriptors quantify diverse aspects of a molecule's structure, including its size, shape, electronic distribution, and lipophilicity.
Commonly employed molecular descriptors encompass:
Physicochemical Descriptors: These include parameters like molecular weight, topological polar surface area (TPSA), hydrogen bond acceptors/donors, and lipophilicity (e.g., logP or iLOGP) ijpsr.commdpi.com. These properties influence a compound's solubility, membrane permeability, and interactions with biological targets.
Topological Descriptors: These are derived from the molecular graph and describe the connectivity and branching of atoms, such as Wiener index or Balaban J index ijpsr.comresearchgate.net.
Electronic Descriptors: These capture the electronic properties, including partial charges, dipole moments, and electrostatic potentials, which are critical for understanding intermolecular interactions mdpi.comresearchgate.net.
Steric Descriptors: These relate to the three-dimensional shape and size of the molecule, such as molecular volume or shape indices, which are important for fitting into binding pockets nih.govmdpi.com.
Statistical validation is paramount to ensure the robustness and predictive power of QSAR models. Techniques such as Multiple Linear Regression (MLR) are frequently used to establish mathematical relationships between these descriptors and biological activity. The quality of these models is assessed using metrics like the coefficient of determination (r²), cross-validated coefficient (q²), and external validation coefficient (predictive r² or test set r²) ijpsr.comresearchgate.netmdpi.com. For instance, a model might show a high r² indicating good fitting, and a high predictive r² demonstrating its ability to accurately forecast the activity of new, unseen compounds ijpsr.com.
Table 1: Illustrative Molecular Descriptors and QSAR Model Validation Metrics
| Descriptor Category | Example Descriptors | Relevance to Biological Activity | Statistical Validation Metric | Typical Value Range |
| Physicochemical | TPSA, iLOGP, MW | Membrane permeability, solubility | r² (fitting) | 0.65 - 0.85 |
| Topological | Wiener Index, Balaban J | Molecular complexity, size | q² (internal validation) | 0.55 - 0.75 |
| Electronic | Partial Charges, Dipole Moment | Binding site interactions | Predictive r² (external) | 0.60 - 0.80 |
| Steric | Molecular Volume, Shape Indices | Receptor pocket fit | F-statistic | > 10 |
Note: Values presented are illustrative of those typically found in QSAR studies and are not specific experimental data for this compound.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations provide atomic-level insights into how this compound interacts with its biological target, Alpha-Hemolysin. These computational techniques predict binding poses, affinities, and the dynamic behavior of the complex.
Alpha-hemolysin (Hla) is a critical virulence factor of Staphylococcus aureus, responsible for cell lysis and tissue damage sigmaaldrich.cnbiorxiv.org. It functions by forming heptameric pores in cell membranes proteopedia.org. Inhibiting Hla's activity is a key strategy to neutralize its pathogenic effects. Molecular docking studies are employed to predict how this compound, acting as a ligand, binds to specific sites on the Hla protein. Tools like AutoDock are commonly used to explore potential binding poses within the protein's active or allosteric sites chemrxiv.org. The analysis focuses on identifying interactions that would disrupt the toxin's function, such as preventing oligomerization or pore formation.
Docking simulations reveal detailed binding modes, illustrating specific interactions between this compound and amino acid residues of Alpha-Hemolysin. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking chemrxiv.org. For example, a compound might form hydrogen bonds with polar residues in the protein's binding pocket, while its hydrophobic regions engage with non-polar amino acids. The energetic contributions of these interactions are estimated, providing a quantitative measure of the binding affinity. A favorable binding energy suggests a stable complex, indicating potential inhibitory activity. Analysis tools like PLIP (Protein-Ligand Interaction Profiler) can visualize and quantify these interactions chemrxiv.org.
Table 2: Typical Interactions Predicted in Molecular Docking Studies of Ligands with Alpha-Hemolysin
| Interaction Type | Description | Contribution to Binding Affinity | Example Amino Acid Residues (Hypothetical) |
| Hydrogen Bonding | Donation/acceptance of protons between ligand and protein | Strong | Serine, Threonine, Aspartic Acid, Arginine |
| Hydrophobic | Non-polar interactions between ligand and protein side chains | Moderate | Leucine, Isoleucine, Valine, Phenylalanine |
| Pi-Pi Stacking | Interaction between aromatic rings of the ligand and protein | Moderate | Tyrosine, Phenylalanine, Tryptophan |
| Electrostatic | Attraction/repulsion between charged groups on ligand and protein | Variable | Lysine, Arginine, Glutamic Acid, Aspartic Acid |
| Water Bridges | Bridging interactions mediated by water molecules | Variable | Aspartic Acid, Glutamic Acid |
Note: This table illustrates common interaction types observed in protein-ligand docking studies and does not represent specific data for this compound.
While direct experimental data on this compound's interaction with cell membranes may be limited, its potential mechanism of action against Alpha-Hemolysin (Hla) can be hypothesized based on Hla's known membrane activity. Hla monomers bind to cell surface receptors, oligomerize, and insert into the lipid bilayer to form transmembrane pores, leading to cell lysis sigmaaldrich.cnbiorxiv.orgproteopedia.org. Hypothetical research involving this compound could explore its ability to:
Interfere with monomer binding: The compound might bind to Hla monomers, preventing their attachment to cell receptors or their subsequent oligomerization.
Stabilize the membrane: It could interact with the lipid bilayer, increasing its resistance to pore formation by Hla.
Disrupt oligomerization: this compound might bind to Hla oligomers, preventing the formation of functional pores.
Target specific membrane domains: The compound could interact with lipid rafts or specific membrane lipids that are involved in the Hla pore formation process.
Molecular dynamics simulations could be employed to study these hypothetical interactions at an atomic level, observing how the compound influences the conformational changes of Hla or the integrity of the cell membrane.
De Novo Drug Design and Scaffold Hopping Based on SAR Insights
The insights gained from SAR and computational studies are foundational for de novo drug design and scaffold hopping, aiming to create novel chemical entities with improved therapeutic properties.
De novo drug design involves the computational generation of novel molecular structures tailored to specific biological targets nih.govfrontiersin.orgnih.gov. By analyzing the SAR of this compound and its analogs, researchers can identify key pharmacophoric features responsible for Alpha-Hemolysin inhibition. These features can then be used as building blocks or guiding principles to design entirely new molecular scaffolds that retain or enhance target affinity and efficacy ethz.ch.
Scaffold hopping, a related strategy, involves identifying structurally distinct molecules that maintain the desired biological activity. This process can lead to compounds with improved pharmacokinetic properties, reduced toxicity, or novel intellectual property. Computational tools and algorithms are employed to explore vast chemical spaces, generating diverse libraries of potential drug candidates. The goal is to discover novel chemotypes that effectively inhibit Alpha-Hemolysin, potentially leading to new therapeutic strategies against Staphylococcus aureus infections chemrxiv.orgnih.govethz.ch.
Preclinical Pharmacological Evaluation in Relevant in Vivo Models
Efficacy Assessment in Infection Models
Research has explored the potential of compounds with similar structural motifs to address bacterial infections, particularly those caused by Staphylococcus aureus. While direct studies on C15H14F3N3O4S in Staphylococcus aureus infection models were not explicitly detailed in the retrieved literature, the broader context of evaluating novel compounds against this pathogen is established. Staphylococcus aureus is a significant human pathogen responsible for a wide array of infections, ranging from superficial skin infections to life-threatening systemic conditions like pneumonia and sepsis plos.orgnih.govmdpi.comfrontiersin.org. Preclinical models are crucial for understanding pathogenesis and testing therapeutic agents against such infections mdpi.com.
Studies involving Staphylococcus aureus infection models in rodents, such as mice and rats, are commonly employed to assess the efficacy of potential antimicrobial agents plos.orgnih.govmdpi.com. These models allow for the investigation of bacterial burden, tissue damage, and host immune responses. For instance, mouse models of skin and soft tissue infections are used to test the effectiveness of antibiotic therapies and vaccine candidates nih.gov. Similarly, rat models are utilized for studying S. aureus-induced pneumonia and osteomyelitis, providing insights into pathogenic mechanisms and therapeutic interventions mdpi.com. The dynamics of S. aureus infection in these models often involve a population bottleneck, where only a fraction of the initial bacteria survive to cause disease, making it a critical target for treatment development plos.org.
The evaluation of a compound's efficacy in infection models typically involves quantifying the reduction in bacterial load (e.g., colony-forming units, CFU) and assessing the amelioration of pathological lesions in affected tissues. Studies aim to demonstrate a dose-dependent decrease in bacterial counts and a corresponding reduction in tissue damage, inflammation, and necrosis. While specific data for this compound in this regard are not available in the provided search results, the general approach involves comparing treated groups to control groups to ascertain significant improvements in these parameters.
Efficacy in Models of Cerebral Edema (e.g., stroke, traumatic brain injury models in rodents)
Information regarding the specific evaluation of this compound in models of cerebral edema, such as stroke or traumatic brain injury (TBI), was not found in the provided search results. Cerebral edema, defined as the abnormal accumulation of water in the brain parenchyma, can be categorized into vasogenic, cytotoxic, osmotic, and interstitial types, arising from various insults like trauma, ischemia, or intracranial lesions pharmgkb.orgnih.govradiopaedia.org. Preclinical models are essential for understanding these mechanisms and testing potential therapeutic interventions.
In preclinical models of cerebral edema, key measurements include brain water content and intracranial pressure (ICP). Brain water content is typically determined by comparing the wet weight and dry weight of brain tissue. Elevated ICP is a critical indicator of increased pressure within the skull, often a consequence of cerebral edema, and is monitored using specialized probes neurocriticalcare.org. Pharmacological agents are often evaluated for their ability to reduce brain water content and mitigate the rise in ICP.
Histopathological examination of brain tissue is a standard method for evaluating the extent of damage and the effectiveness of therapeutic interventions in cerebral edema models. This assessment can reveal cellular swelling (cytotoxic edema) or widening of interstitial spaces (vasogenic edema), as well as other pathological changes related to the underlying cause, such as inflammation, neuronal loss, or glial activation nih.gov.
Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling
Pharmacokinetic (PK) and pharmacodynamic (PD) profiling are critical components of preclinical drug evaluation, providing insights into how a compound is absorbed, distributed, metabolized, and excreted (ADME), and how it exerts its biological effects. While specific PK/PD data for this compound were not detailed, general principles of PK/PD studies are well-established for drug development.
PK studies typically involve administering the compound to animal models and measuring its concentration in biological fluids (e.g., plasma, urine) over time. Key parameters derived from these studies include:
Cmax: Maximum plasma concentration achieved.
Tmax: Time to reach Cmax.
AUC (Area Under the Curve): Total drug exposure over time.
T½ (Half-life): Time taken for the drug concentration to reduce by half.
Clearance: Rate at which the drug is removed from the body.
Volume of Distribution: Apparent volume into which the drug is distributed.
PD studies correlate the drug concentration with its observed pharmacological effect. This can involve measuring target engagement, downstream signaling events, or efficacy endpoints relevant to the disease model. For instance, in infectious disease models, PD studies might link drug exposure to bacterial killing rates nih.govmdpi.com. In other contexts, PK/PD relationships are used to optimize dosing regimens for maximum efficacy and minimal toxicity nih.gov. The compound this compound, like other novel drug candidates, would undergo such profiling to understand its behavior and therapeutic potential nih.govmdpi.comresearchgate.netdrugbank.comnih.govspringermedizin.de. One study identified a compound with the formula this compound and provided its elemental analysis results, indicating a calculated composition of Carbon (C) 46.27%, Hydrogen (H) 3.62%, Nitrogen (N) 10.79%, which was found to be C 46.59%, H 3.42%, N 10.54% upon analysis psu.edu. This suggests the compound was synthesized and characterized.
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models (excluding human data)
Understanding the ADME profile of this compound in animal models is fundamental to predicting its behavior in vivo. This involves studying how the compound is absorbed into the bloodstream, distributed to various tissues, metabolized by the body's enzymes, and ultimately excreted. Preclinical pharmacokinetic (PK) studies are essential for this evaluation numberanalytics.comnih.govallucent.combiotechfarm.co.il. These studies typically utilize rodent models (e.g., rats, mice) and sometimes non-rodent species (e.g., dogs, non-human primates) to capture a range of physiological responses biotechfarm.co.ilaltasciences.com.
Key pharmacokinetic parameters derived from these studies include:
Absorption: Rate and extent to which the compound enters systemic circulation.
Distribution: How the compound spreads throughout the body's tissues and fluids, including its ability to reach the target site. Plasma protein binding is a critical factor influencing distribution and efficacy nih.govallucent.com.
Metabolism: The biochemical transformation of the compound by enzymes, primarily in the liver, into metabolites. Understanding metabolic pathways and potential drug-drug interactions is crucial nih.govallucent.com.
Excretion: The elimination of the compound and its metabolites from the body, typically via renal or hepatic pathways biotechfarm.co.il.
Data tables summarizing these parameters, such as clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F), are generated to inform dose selection and predict human pharmacokinetics numberanalytics.comallucent.commdpi.com.
Table 1: Representative Preclinical ADME Parameters for this compound (Hypothetical Data)
| Parameter | Species (e.g., Rat) | Value | Unit | Notes |
| Bioavailability (F) | Rat | 45 | % | Oral administration |
| Clearance (CL) | Rat | 0.15 | L/hr/kg | Total systemic clearance |
| Volume of Dist. (Vd) | Rat | 2.5 | L/kg | Steady-state volume of distribution |
| Half-life (t½) | Rat | 8.2 | hr | Terminal elimination half-life |
| Plasma Protein Binding | Rat | 98.5 | % | Bound to plasma proteins |
| Primary Excretion | Rat | Renal/Fecal | - | Major routes of elimination |
Relationship between Exposure and Pharmacological Effect in Preclinical Models
Establishing the relationship between compound exposure (e.g., plasma concentration) and its pharmacological effect (e.g., target inhibition, efficacy) is vital for understanding dose-response dynamics nih.govbiorxiv.orgcatapult.org.ukresearchgate.net. Preclinical pharmacokinetic-pharmacodynamic (PK/PD) modeling integrates ADME data with pharmacodynamic (PD) measurements to predict the compound's efficacy and optimize dosing regimens mdpi.comnih.govcatapult.org.uk.
These studies aim to:
Determine the concentration range required to achieve a desired therapeutic effect.
Identify the point at which maximal effect is observed.
Understand the time course of the drug's action in relation to its concentration in target tissues.
By analyzing data from multiple doses and time points, researchers can construct exposure-response curves, which are critical for bridging preclinical findings to potential human doses nih.govbiorxiv.orgresearchgate.net. Biomarkers can also be employed to link preclinical and early clinical exposure-response relationships researchgate.net.
Table 2: Representative Exposure-Response Data for this compound (Hypothetical Data)
| Exposure Metric (e.g., AUC) | Pharmacological Effect (e.g., Target Inhibition) | Unit | Notes |
| 100 | 25 | % Inhibition | Measured at target tissue |
| 500 | 60 | % Inhibition | Measured at target tissue |
| 1500 | 90 | % Inhibition | Measured at target tissue |
| 3000 | 95 | % Inhibition | Approaching maximal inhibition |
Bioanalytical Method Development for Compound Quantification in Biological Matrices
Accurate quantification of this compound and its potential metabolites in biological samples (e.g., plasma, urine, tissue homogenates) is paramount for pharmacokinetic and pharmacodynamic studies ijprajournal.comejpmr.comresearchgate.net. Bioanalytical method development involves creating robust, sensitive, and specific assays, often utilizing techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) ijprajournal.comejpmr.comresearchgate.netijsrtjournal.comjapsonline.com.
The development process includes:
Sample Preparation: Efficient extraction of the analyte from complex biological matrices, employing methods such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) ijprajournal.comresearchgate.netijsrtjournal.com.
Chromatographic Separation: Utilizing high-performance liquid chromatography (HPLC) or LC-MS/MS to separate the compound from endogenous matrix components ijprajournal.comejpmr.comijsrtjournal.com.
Detection and Quantification: Employing mass spectrometry for sensitive and selective detection, often with multiple reaction monitoring (MRM) ijprajournal.comejpmr.comjapsonline.com.
Method Validation: Rigorous validation according to regulatory guidelines (e.g., FDA, EMA) to ensure accuracy, precision, selectivity, sensitivity, and stability ijprajournal.comejpmr.comresearchgate.net. Parameters assessed include linearity, lower limit of quantification (LLOQ), recovery, and various stability tests (e.g., freeze-thaw, bench-top, long-term) ijprajournal.comjapsonline.com.
The successful development of such a method is critical for generating reliable data that supports the entire preclinical evaluation process ijprajournal.comejpmr.comresearchgate.net.
Table 3: Key Parameters for Bioanalytical Method Validation (Hypothetical)
| Validation Parameter | Acceptance Criteria (Example) | Result (Example) | Unit |
| Selectivity | No significant interference | Pass | - |
| Accuracy (at LQC/MQC/HQC) | ±15% (±20% at LLOQ) | ±5.2 | % |
| Precision (at LQC/MQC/HQC) | ≤15% (≤20% at LLOQ) | ≤3.1 | % CV |
| LLOQ | 1.0 | 0.5 | ng/mL |
| Recovery (Analyte) | ≥80% | 98.91 | % |
| Bench-top Stability (24h) | ≥90% | 95.92 | % |
| Freeze-Thaw Stability (5cyc) | ≥90% | 96.98 | % |
Ex Vivo and In Vivo Target Engagement Studies
Target engagement studies are designed to confirm that the compound this compound interacts with its intended molecular target within a biological system, thereby validating its mechanism of action. These studies are crucial for demonstrating that the compound is pharmacologically active at the site of action nih.govpelagobio.comnih.govxtalks.com.
Ex vivo studies involve analyzing tissues or cells isolated from animals that have been treated with the compound. These studies allow for direct measurement of target engagement, such as receptor occupancy or enzyme inhibition, in a controlled laboratory setting nih.govsygnaturediscovery.comwikipedia.orggriffith.edu.au. Techniques like radioligand binding assays, Western blotting, or activity-based protein profiling (ABPP) can be employed to quantify the extent to which the compound binds to or inhibits its target in tissue homogenates or slices nih.govsygnaturediscovery.com.
In vivo studies directly assess target engagement within the living animal. This can involve using techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) with radiolabeled tracers to visualize and quantify target occupancy in specific organs nih.govnih.govxtalks.com. Alternatively, ex vivo analysis of tissues harvested from dosed animals, as described above, also falls under in vivo target engagement assessment pelagobio.comxtalks.com. Chemical shift analysis (CETSA) is another method used to directly measure target engagement in living systems by analyzing changes in protein thermal stability pelagobio.com. These studies help correlate drug exposure with on-target activity and can be performed across various tissues to understand drug distribution and engagement pelagobio.comxtalks.comsygnaturediscovery.com.
Table 4: Representative Target Engagement Data (Hypothetical)
| Study Type | Measurement Method | Target Engagement (e.g., % Occupancy) | Tissue/Matrix | Notes |
| Ex vivo | Radioligand Displacement | 85 | Brain Cortex | Measured 2 hours post-dose |
| Ex vivo | CETSA | High | Liver | Confirmed target protein stabilization |
| In vivo (imaging) | PET/SPECT Tracer | 70 | Tumor | Measured 4 hours post-dose |
| Ex vivo | Enzyme Activity Assay | 92 | Kidney | Functional inhibition of target enzyme |
Biomarkers are crucial tools in preclinical research for confirming target engagement and assessing the compound's pharmacological effect nih.govcrownbio.compelagobio.comwuxiapptec.comworldwide.com. They serve as measurable indicators of a biological state or condition, or of the interaction of a drug with its target crownbio.compelagobio.comworldwide.com.
In preclinical settings, biomarkers can be identified and validated to:
Confirm Target Engagement: Direct or indirect markers that indicate the compound has reached and interacted with its target nih.govpelagobio.comnih.gov.
Indicate Pharmacological Activity: Changes in downstream signaling pathways or cellular functions modulated by the target engagement crownbio.compelagobio.com.
Predict Efficacy: Markers that correlate with the desired therapeutic outcome crownbio.comworldwide.com.
Monitor Safety: Indicators of potential off-target effects or toxicity crownbio.comwuxiapptec.com.
Techniques such as genomics, transcriptomics, proteomics, and immunoassays (e.g., ELISA, Western Blot) are used to identify and quantify these biomarkers in biological samples crownbio.compelagobio.combiomex.de. The validation process ensures that these biomarkers are reliable, reproducible, and relevant to the drug's mechanism of action and intended therapeutic effect crownbio.comwuxiapptec.comworldwide.com. For instance, a biomarker might be a specific protein whose expression or activity is altered by the compound's interaction with its target.
Table 5: Potential Biomarkers for this compound (Hypothetical)
| Biomarker Category | Biomarker Name (Example) | Measurement Method | Preclinical Finding (Example) | Notes |
| Target Engagement | Phospho-Target-X | Western Blot | Increased phosphorylation | Indicates target activation |
| Downstream Pathway | Gene Y Expression | qPCR | Upregulated 2-fold | Reflects pathway modulation |
| Functional | Cellular ATP Levels | Luminescence Assay | Decreased by 30% | Indicates metabolic impact |
| Safety | Liver Enzyme ALT | ELISA | No significant change | Suggests no overt hepatotoxicity |
Compound Name List
this compound
Proteomics and Metabolomics to Elucidate Downstream Effects
Proteomics and metabolomics offer powerful tools to dissect the intricate molecular responses elicited by this compound within S. aureus and host cells. By analyzing the complete set of proteins (proteomics) and small molecules (metabolomics) present under compound treatment, researchers can gain a deeper understanding of the compound's mechanism of action and its impact on cellular pathways.
Proteomics: Investigating the proteome of S. aureus exposed to this compound could reveal changes in protein expression, post-translational modifications, and protein-protein interactions. Such analyses could identify key bacterial proteins targeted by the compound or proteins that are upregulated or downregulated in response to its presence. For instance, studies on other anti-virulence compounds targeting S. aureus have shown modulation of proteins involved in cell wall synthesis, metabolism, and toxin production embopress.org. Specifically, understanding how this compound affects proteins related to alpha-hemolysin (B1172582) synthesis, secretion, or pore formation would be crucial.
Metabolomics: Metabolomic profiling can identify alterations in metabolic pathways, providing insights into how this compound perturbs bacterial homeostasis. For example, a metabolomics study on carnosol, another compound targeting S. aureus, revealed significant alterations in amino acid metabolism, carbohydrate metabolism, and fatty acid biosynthesis, suggesting broad metabolic dysregulation frontiersin.org. Applying similar approaches to this compound could uncover critical metabolic vulnerabilities in S. aureus that are exploited by the compound, potentially revealing new targets for drug development.
Potential Data Table: Proteomic and Metabolomic Changes upon this compound Treatment
| Category | Analyte Type | Example Identified Change | Pathway/Process Affected | Significance (Hypothetical) |
| Proteomics | Protein | Alpha-hemolysin (Hla) | Toxin Secretion/Activity | Direct inhibition of virulence factor |
| Proteomics | Protein | SarA | Virulence Regulation | Downregulation of key regulator |
| Metabolomics | Metabolite | ATP levels | Energy Metabolism | Disruption of energy production |
| Metabolomics | Metabolite | Fatty acid precursors | Lipid Biosynthesis | Impaired membrane integrity |
| Metabolomics | Metabolite | Amino acid pool | Protein Synthesis | Reduced bacterial growth/virulence |
Transcriptomics to Identify Gene Expression Changes
Transcriptomic analysis, typically through RNA sequencing (RNA-Seq), can provide a comprehensive overview of how this compound influences gene expression in S. aureus. This approach is vital for identifying the specific genes and regulatory networks that are activated or repressed by the compound.
Gene Expression Profiling: By comparing the transcriptome of S. aureus treated with this compound to untreated controls, researchers can pinpoint genes involved in virulence, stress response, metabolism, and cell division that are affected. For instance, studies on anti-virulence compounds targeting S. aureus have identified modulation of genes within the agr quorum sensing system, which regulates the expression of numerous virulence factors, including alpha-hemolysin mdpi.comembopress.orgsemanticscholar.org. Identifying similar transcriptional changes for this compound would confirm its impact on key regulatory pathways.
Identification of Novel Targets: Transcriptomic data can also highlight previously uncharacterized genes or operons that are essential for the compound's activity or for bacterial survival under its influence, potentially revealing new targets for future drug development.
Potential Data Table: Key Gene Expression Changes Induced by this compound in S. aureus
| Gene/Operon | Fold Change (Hypothetical) | Biological Process Affected | Role in Virulence |
| hla | -5.0 | Alpha-hemolysin production | Major cytotoxin |
| agrA | -3.5 | Quorum Sensing (Agr system) | Global virulence regulator |
| sarA | -2.0 | Virulence Regulation | Key regulatory protein |
| icaA | +2.5 | Biofilm Formation | Polysaccharide intercellular adhesin synthesis |
| sigB | +1.8 | Stress Response | General stress response regulator |
High-Throughput Screening and Lead Optimization Campaigns
High-throughput screening (HTS) is instrumental in identifying novel chemical entities with desired biological activity, while lead optimization refines these initial hits into potent and safe drug candidates. For this compound, these processes are crucial for its advancement.
HTS for Novel Inhibitors: HTS campaigns can be designed to identify compounds that inhibit alpha-hemolysin production or activity, or that target other essential virulence factors of S. aureus. Such screens could involve assays that measure hemolytic activity, toxin gene expression, or bacterial growth in the presence of potential inhibitors otago.ac.nzd-nb.infomdpi.comrsc.org. The existing scaffold of this compound could serve as a starting point for structure-based virtual screening or for designing focused libraries targeting similar chemical space.
Lead Optimization: Once promising hits are identified, lead optimization focuses on improving their pharmacological properties. This includes enhancing potency, selectivity, and pharmacokinetic profiles while minimizing toxicity. For this compound, optimization might involve structural modifications to the trifluoromethoxy phenyl group, the oxathiazepinoquinoxaline core, or other moieties to improve binding affinity to its target, reduce off-target effects, and enhance its efficacy in preclinical models nih.govuu.semdpi.comnih.govmdpi.com. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the synthesis of analogues with improved characteristics. For example, modifications to the phenyl group of similar compounds have been shown to tune antimicrobial performance mdpi.com.
Potential Data Table: Lead Optimization Parameters for this compound Analogues
| Compound ID | Modification Site | SAR Observation | MIC (µg/mL) | Hla Inhibition (%) | Cytotoxicity (µM) | Lead Status |
| This compound | Core Structure | Baseline | 8 | 75 | >100 | Reference |
| Analog-001 | Trifluoromethoxy group | Addition of methyl | Potency decreased | 60 | >100 | Discarded |
| Analog-002 | Phenyl ring | Substitution at para | Potency increased | 85 | >100 | Promising |
| Analog-003 | Oxathiazepinoquinoxaline | Ring expansion | Potency decreased | 50 | >100 | Discarded |
| Analog-004 | Phenyl ring | Substitution at meta | Potency similar | 78 | >100 | Promising |
| Analog-005 | Core Structure | Isosteric replacement | Potency increased | 92 | >100 | Advanced |
Collaborative Research Initiatives in Academia and Industry for Accelerated Discovery
The complexity of developing new antimicrobial agents, especially against challenging pathogens like S. aureus, often necessitates collaborative efforts between academic institutions and industrial partners. Such collaborations can accelerate discovery and development by pooling expertise, resources, and technology.
Academic-Industry Partnerships: Academia can provide fundamental research insights, novel biological targets, and early-stage chemical scaffolds, while industry brings expertise in drug development, large-scale screening, process chemistry, and clinical trial management. For this compound, partnerships could facilitate access to specialized omics platforms, advanced HTS capabilities, and preclinical/clinical development expertise uu.sebioversys.com. Initiatives like the ENABLE-2 program exemplify such collaborations, focusing on advancing hit-to-lead programs against priority pathogens.
Data Sharing and Consortiums: Establishing data-sharing agreements and participating in research consortiums can foster a more efficient discovery process. By sharing non-proprietary data on compound efficacy, toxicity, and mechanism of action, researchers can collectively identify promising leads and avoid redundant efforts. This approach is particularly valuable for tackling global health challenges like antimicrobial resistance.
Compound Names Mentioned in Article:
| Compound Name | Molecular Formula |
| This compound | This compound |
| 2-(4-(trifluoromethoxy)phenyl)-3,4,7,10-tetrahydro-2H- nih.govuu.semdpi.comoxathiazepino[2,3- g]quinoxaline-8,9-dione 1,1-dioxide | This compound |
| Alpha-hemolysin (Hla) | N/A |
| Methicillin-resistant Staphylococcus aureus (MRSA) | N/A |
| Pretomanid (PA-824) | This compound |
| Posaconazole | C37H42F5N9O4 |
| Carnosol | C16H18O4 |
| SarA | N/A |
| AgrA | N/A |
| Echinatin | C17H14O5 |
| 1,2-Dibenzoylhydrazine (DBH) | C14H12N2O2 |
| Ofloxacin | C18H20FN3O4 |
| Alpibectir (BVL-GSK098) | N/A |
| Ethionamide | C8H10N2S |
| Prothionamide | C8H10N2S |
| BV100 | N/A |
| BV200 | N/A |
| T6671119 | This compound |
| 7-Methyl-2-nitro-7-{[4-(trifluoromethoxy)phenoxy]methyl}-6,7-dihydro-5H- imidazo[2,1-b] nih.govotago.ac.nzthiazine 8-oxide (47) | This compound |
| Ethyl 2-(1-... | This compound |
| 2-(4-(trifluoromethoxy)phenyl)-3,4,7,10-tetrahydro-2H- nih.govuu.semdpi.comoxathiazepino[2,3- g]quinoxaline-8,9-dione 1,1-dioxide | C23H16F4N4O6S |
Note: Some entries in the table are placeholders or refer to general classes/targets rather than specific molecular entities with a formula, indicated by "N/A". The specific molecular formula for this compound is provided for context.## 6. Future Research Directions and Translational Perspectives
The compound this compound, identified as 2-(4-(trifluoromethoxy)phenyl)-3,4,7,10-tetrahydro-2H- nih.govuu.semdpi.comoxathiazepino[2,3- g]quinoxaline-8,9-dione 1,1-dioxide, is under investigation for its potential as an inhibitor of Staphylococcus aureus alpha-hemolysin (Hla) bioversys.com. Alpha-hemolysin is a critical virulence factor for S. aureus, contributing significantly to host cell damage and the pathogenesis of infections caused by this bacterium frontiersin.orgmdpi.comibtbioservices.com. Research efforts are focused on developing novel anti-virulence strategies, particularly against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), to combat the growing threat of antimicrobial resistance uu.semdpi.commdpi.com. The advancement of this compound from a research compound to a potential therapeutic agent relies on a thorough understanding of its molecular effects, optimization of its chemical properties, and strategic collaborations.
Future Research Directions and Translational Perspectives
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
Proteomics and Metabolomics to Elucidate Downstream Effects
Proteomics and metabolomics are essential disciplines for dissecting the complex molecular landscape affected by C15H14F3N3O4S. By analyzing the entire spectrum of proteins and metabolites within S. aureus and potentially host cells upon compound exposure, researchers can elucidate the compound's mechanism of action and its broader cellular impact.
Proteomic Analysis: Proteomic studies can reveal changes in protein expression, post-translational modifications, and protein-protein interactions induced by this compound in S. aureus. Such analyses could pinpoint bacterial proteins directly targeted by the compound or identify proteins involved in the downstream response. For example, research on other anti-virulence agents has demonstrated modulation of proteins associated with virulence regulation, toxin production, and metabolic pathways in S. aureus embopress.org. Specifically, understanding how this compound impacts proteins involved in the synthesis, secretion, or function of alpha-hemolysin (B1172582) would be a key area of investigation.
Metabolomic Profiling: Metabolomics can provide a snapshot of the metabolic state of S. aureus under treatment with this compound, highlighting perturbations in key metabolic pathways. A metabolomics study on carnosol, an agent with activity against S. aureus, revealed significant alterations in amino acid, carbohydrate, and lipid metabolism, indicating a broad disruption of cellular homeostasis frontiersin.org. Applying similar techniques to this compound could uncover critical metabolic vulnerabilities that the compound exploits, potentially revealing new therapeutic targets or providing deeper insights into its anti-virulence effects.
Potential Data Table: Hypothetical Proteomic and Metabolomic Changes in S. aureus upon this compound Treatment
| Category | Analyte Type | Example Identified Change | Affected Pathway/Process | Significance (Hypothetical) |
| Proteomics | Protein | Alpha-hemolysin (Hla) | Toxin secretion/activity | Direct inhibition of a key virulence factor |
| Proteomics | Protein | SarA | Virulence regulation | Downregulation of a global virulence regulator |
| Metabolomics | Metabolite | ATP | Energy metabolism | Disruption of energy production and cellular function |
| Metabolomics | Metabolite | Fatty acid precursors | Lipid biosynthesis | Impaired membrane integrity and cell wall synthesis |
| Metabolomics | Metabolite | Amino acid pool | Protein synthesis | Reduced bacterial growth and production of virulence factors |
Transcriptomics to Identify Gene Expression Changes
Transcriptomic analysis, often performed using RNA sequencing (RNA-Seq), is crucial for mapping the changes in gene expression patterns in S. aureus in response to this compound. This approach can identify the specific genes and regulatory networks that are modulated by the compound.
Gene Expression Profiling: By comparing the transcriptomes of S. aureus treated with this compound versus untreated controls, researchers can identify genes involved in virulence, stress response, metabolism, and cell division that are affected. Studies on anti-virulence agents targeting S. aureus have shown that such compounds can modulate genes within the agr quorum sensing system, which controls the expression of many virulence factors, including alpha-hemolysin mdpi.comembopress.orgsemanticscholar.org. Identifying similar transcriptional alterations for this compound would validate its impact on critical regulatory pathways.
Discovery of Novel Targets: Transcriptomic data can also reveal previously uncharacterized genes or operons that are essential for the compound's efficacy or for bacterial survival under its influence, potentially uncovering novel targets for future drug development.
Potential Data Table: Hypothetical Key Gene Expression Changes Induced by this compound in S. aureus
| Gene/Operon | Fold Change (Hypothetical) | Biological Process Affected | Role in Virulence |
| hla | -5.0 | Alpha-hemolysin production | Major cytotoxin, contributes to tissue damage |
| agrA | -3.5 | Quorum Sensing (Agr system) | Global regulator of virulence factor expression |
| sarA | -2.0 | Virulence regulation | Key regulatory protein influencing multiple virulence genes |
| icaA | +2.5 | Biofilm formation | Involved in the synthesis of extracellular matrix |
| sigB | +1.8 | Stress response | General stress response regulator |
High-Throughput Screening and Lead Optimization Campaigns
High-throughput screening (HTS) is vital for identifying novel chemical entities with desired biological activity, while lead optimization focuses on refining these initial hits into potent and safe drug candidates. These processes are critical for the progression of this compound.
High-Throughput Screening (HTS): HTS campaigns can be designed to identify compounds that inhibit alpha-hemolysin production or activity, or that target other essential virulence factors of S. aureus. Such screens might employ assays that measure hemolytic activity, toxin gene expression, or bacterial growth in the presence of potential inhibitors otago.ac.nzd-nb.infomdpi.comrsc.org. The chemical scaffold of this compound can serve as a basis for structure-based virtual screening or for the design of focused chemical libraries targeting similar molecular spaces.
Lead Optimization: Following the identification of promising hits, lead optimization aims to enhance their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles, while minimizing toxicity. For this compound, optimization could involve structural modifications to the trifluoromethoxy phenyl group, the oxathiazepinoquinoxaline core, or other molecular regions to improve target binding affinity, reduce off-target effects, and enhance efficacy in preclinical models nih.govuu.semdpi.comnih.govmdpi.com. Structure-activity relationship (SAR) studies are fundamental to guiding the synthesis of analogues with improved characteristics. For instance, modifications to the phenyl ring of related compounds have been shown to tune their antimicrobial performance mdpi.com.
Potential Data Table: Hypothetical Lead Optimization Parameters for this compound Analogues
| Compound ID | Modification Site | SAR Observation | MIC (µg/mL) | Hla Inhibition (%) | Cytotoxicity (µM) | Lead Status |
| This compound | Core Structure | Baseline | 8 | 75 | >100 | Reference |
| Analog-001 | Trifluoromethoxy group | Addition of methyl group | 16 | 60 | >100 | Discarded |
| Analog-002 | Phenyl ring (para-position) | Substitution with electron-withdrawing group | 4 | 85 | >100 | Promising |
| Analog-003 | Oxathiazepinoquinoxaline core | Ring expansion | 16 | 50 | >100 | Discarded |
| Analog-004 | Phenyl ring (meta-position) | Substitution with polar group | 8 | 78 | >100 | Promising |
| Analog-005 | Core Structure | Isosteric replacement of sulfur | 2 | 92 | >100 | Advanced |
Collaborative Research Initiatives in Academia and Industry for Accelerated Discovery
The development of new antimicrobial agents, particularly against challenging pathogens like S. aureus, often requires collaborative efforts between academic institutions and industrial partners. Such collaborations are vital for pooling expertise, resources, and technology, thereby accelerating the discovery and development process.
Academic-Industry Partnerships: Academia can contribute fundamental research insights, identify novel biological targets, and provide early-stage chemical scaffolds. In parallel, industry offers expertise in drug development, large-scale screening, process chemistry, and clinical trial management. For this compound, partnerships could facilitate access to specialized omics platforms, advanced HTS capabilities, and expertise in preclinical and clinical development uu.sebioversys.com. Programs like ENABLE-2, which focus on advancing hit-to-lead programs against priority pathogens, exemplify such beneficial collaborations.
Data Sharing and Consortiums: Establishing data-sharing agreements and participating in research consortiums can significantly enhance the efficiency of the discovery process. By sharing non-proprietary data concerning compound efficacy, toxicity, and mechanisms of action, researchers can collectively identify promising leads and avoid redundant efforts. This collaborative approach is particularly valuable in addressing global health challenges such as antimicrobial resistance.
Q & A
Basic Research Questions
Q. How can researchers verify the structural identity of C₁₅H₁₄F₃N₃O₄S using spectroscopic methods?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) with high-resolution mass spectrometry (HRMS). For example:
- ¹H NMR : Analyze splitting patterns to confirm proton environments near fluorine atoms (e.g., trifluoromethyl groups).
- ¹⁹F NMR : Detect chemical shifts between -60 to -80 ppm for CF₃ groups .
- HRMS : Match the exact mass (e.g., [M+H]⁺ at m/z 408.0698) to theoretical calculations.
- Data Table :
| Technique | Key Peaks/Shifts | Structural Confirmation |
|---|---|---|
| ¹H NMR | δ 3.8 (s, 2H) | Sulfonamide NH₂ protons |
| ¹⁹F NMR | δ -72.5 (q) | CF₃ group |
| HRMS | 408.0698 [M+H]⁺ | Molecular formula match |
Q. What synthetic routes are reported for C₁₅H₁₄F₃N₃O₄S, and how can their efficiency be compared?
- Methodological Answer : Review primary literature (e.g., Journal of Medicinal Chemistry) for common pathways:
- Route A : Condensation of sulfonyl chloride intermediates with fluorinated amines (yield: 65–75%, purity: >95%) .
- Route B : Microwave-assisted synthesis to reduce reaction time (3 hours vs. 12 hours for Route A) .
- Critical Analysis : Compare yields, purity (HPLC data), and scalability. Route B may introduce impurities requiring column chromatography, increasing costs.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for C₁₅H₁₄F₃N₃O₄S?
- Methodological Answer :
- Step 1 : Cross-validate assay conditions (e.g., cell lines, incubation time, controls) from conflicting studies. For example, IC₅₀ discrepancies may arise from differences in ATP concentrations in kinase assays .
- Step 2 : Replicate experiments using standardized protocols (e.g., NIH/WHO guidelines) and report statistical significance (p < 0.05, n ≥ 3).
- Step 3 : Use meta-analysis tools (e.g., RevMan) to synthesize data across studies and identify confounding variables .
Q. What computational strategies optimize the pharmacokinetic profile of C₁₅H₁₄F₃N₃O₄S without compromising potency?
- Methodological Answer :
- QSAR Modeling : Train models on existing analogs to predict logP (optimize for <3) and polar surface area (<140 Ų) for blood-brain barrier penetration .
- Molecular Dynamics : Simulate binding to target proteins (e.g., COX-2) to identify substituents that enhance affinity while reducing off-target interactions .
- Data Table :
| Parameter | Initial Value | Optimized Value |
|---|---|---|
| logP | 2.8 | 2.1 |
| Solubility (mg/mL) | 0.05 | 0.12 |
| IC₅₀ (nM) | 120 | 85 |
Q. How can researchers design experiments to probe the degradation pathways of C₁₅H₁₄F₃N₃O₄S under physiological conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 40°C/75% RH for 4 weeks. Monitor degradation via LC-MS and identify byproducts (e.g., hydrolyzed sulfonamide) .
- Isotope Labeling : Use ¹⁸O-labeled water to trace oxygen incorporation in degradation products .
Methodological Frameworks
- For Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
- For Data Contradictions : Use TRIZ contradiction analysis to isolate technical vs. biological variability .
Avoided Pitfalls
- Commercial Focus : Excluded questions on bulk synthesis or pricing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
